molecular formula H6MgO7S B093823 Magnesium sulfate trihydrate CAS No. 15320-30-6

Magnesium sulfate trihydrate

Cat. No.: B093823
CAS No.: 15320-30-6
M. Wt: 174.42 g/mol
InChI Key: QIGOZTHDQZFDPY-UHFFFAOYSA-L
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Description

Magnesium sulfate trihydrate is an inorganic compound with the chemical formula MgSO₄·3H₂O. It is a white crystalline solid that is soluble in water but not in ethanol. This compound is one of the several hydrates of magnesium sulfate, which include monohydrate, dihydrate, pentahydrate, hexahydrate, and heptahydrate forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium sulfate trihydrate can be synthesized by reacting magnesium oxide or magnesium carbonate with sulfuric acid. The reaction is typically carried out in an aqueous solution, and the temperature is controlled to favor the formation of the trihydrate form. The general reaction is as follows: [ \text{MgO} + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the direct precipitation method. This involves heating an aqueous solution of magnesium sulfate to a temperature range of 106 to 111°C, which allows the trihydrate form to precipitate out of the solution .

Types of Reactions:

    Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to the stability of the sulfate ion.

    Substitution Reactions: It can participate in substitution reactions where the sulfate ion is replaced by other anions under specific conditions.

Common Reagents and Conditions:

    Sulfuric Acid: Used in the preparation of this compound from magnesium oxide or carbonate.

    Heat: Applied to control the hydration state of magnesium sulfate.

Major Products Formed:

    Magnesium Oxide: Formed when this compound is heated to high temperatures, causing it to lose water and decompose.

    Magnesium Hydroxide: Can be formed in the presence of water and a base.

Chemistry:

    Catalysis: this compound is used as a catalyst in various chemical reactions due to its ability to provide a source of magnesium ions.

Biology:

    Nutrient Supplement: It is used in agriculture to correct magnesium deficiencies in soil, which is essential for plant growth and photosynthesis.

Medicine:

    Electrolyte Replenisher: Used in the treatment of magnesium deficiency and as an anticonvulsant in the management of eclampsia.

    Laxative: Employed as a saline laxative to relieve occasional constipation.

Industry:

Mechanism of Action

Magnesium sulfate trihydrate exerts its effects primarily through the release of magnesium ions. These ions play a crucial role in various physiological processes, including:

Comparison with Similar Compounds

    Magnesium Sulfate Heptahydrate (Epsom Salt): Commonly used in bath salts and as a magnesium supplement in agriculture.

    Magnesium Sulfate Monohydrate: Used in various industrial applications due to its lower water content.

Uniqueness: Magnesium sulfate trihydrate is unique in its specific hydration state, which makes it suitable for applications requiring a balance between solubility and stability. Its trihydrate form provides a moderate level of hydration, making it useful in heat storage and as a nutrient supplement in agriculture .

Properties

IUPAC Name

magnesium;sulfate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.H2O4S.3H2O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);3*1H2/q+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGOZTHDQZFDPY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-]S(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6MgO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623753
Record name Magnesium sulfate--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15320-30-6
Record name Magnesium sulfate trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015320306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium sulfate--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNESIUM SULFATE TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25DG81L0KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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